![molecular formula C24H27N3O2 B2604349 N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide CAS No. 1251618-94-6](/img/structure/B2604349.png)

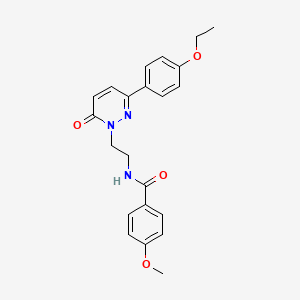

N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide” is a derivative of naphthyridine . Naphthyridines are important core structures found in a variety of biologically active molecules, such as anti-cancer , anti-proliferative , anti-intestinal nematode and anti-malarial activities . They are also used as the clinical stage inhibitor of protein kinase CK2 for the treatment of cancer and as inhibitors of autotoxins for the treatment of tumors .

Synthesis Analysis

A mild, green, and facile method for the synthesis of naphthyridine derivatives is described in high yields using ionic liquids as a green media . The method involves a three-component reaction of aldehyde, enamine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate . This method is attractive due to its simplicity, efficiency, and environmentally friendly nature .Chemical Reactions Analysis

The synthesis of naphthyridine derivatives involves a three-component reaction of aldehyde, enamine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate . This reaction takes place in ionic liquids, which are introduced as alternative green reaction media because of their unique chemical and physical properties .Scientific Research Applications

Synthesis and Antitumor Activity

The chemical compound has been explored primarily for its potent cytotoxicity against cancer cells. Research conducted by Deady et al. (2005) extended a reaction leading to 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids to encompass a broad range of 2-substituents. Carboxamide derivatives, particularly those bearing diverse 2-substituents, showed significant growth inhibitory properties against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds having IC50 values less than 10 nM. In vivo tests against subcutaneous colon 38 tumors in mice demonstrated that a single dose of one derivative was curative, highlighting an increase in potency over previous analogs Deady et al., 2005.

Further studies by the same research group in 2003 on similar carboxamide derivatives of benzo[b][1,6]naphthyridines confirmed potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cell lines, showcasing the broad-spectrum antitumor potential of these compounds Deady et al., 2003.

Pharmacokinetics and Tumor Targeting

The pharmacokinetics and distribution of SN 28049, a derivative of the compound , were extensively studied by Lukka et al. (2008, 2010, 2012). They developed a sensitive LC-MS method for determining SN 28049 in plasma, demonstrating its stability in biological solutions and its pharmacokinetic profile in mice. These studies revealed that SN 28049 achieved high plasma concentration levels and exhibited a bi-exponential concentration-time curve, suggesting effective distribution and clearance rates Lukka et al., 2008. Further investigation into the distribution of SN 28049 in mice showed selective uptake and retention in tumor tissues, indicating its potential for targeted cancer therapy Lukka et al., 2010; Lukka et al., 2012.

Chemical Synthesis and Mechanistic Insights

The synthesis of benzo[b][1,8]naphthyridine derivatives has also been explored for their potential applications in medicinal chemistry. Guleli et al. (2019) described a method for synthesizing substituted derivatives via a three-component, one-pot synthesis, providing insights into the versatility of this chemical scaffold for developing novel therapeutic agents Guleli et al., 2019.

Mechanism of Action

Target of Action

N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide is a compound that belongs to the class of 1,6-naphthyridines . These compounds are known to be pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities

Mode of Action

It is known that 1,6-naphthyridines, in general, interact with their targets to exert their pharmacological effects

Biochemical Pathways

Given the broad range of pharmacological activities of 1,6-naphthyridines, it can be inferred that this compound likely affects multiple biochemical pathways .

Result of Action

Given the broad range of pharmacological activities of 1,6-naphthyridines, it can be inferred that this compound likely has multiple molecular and cellular effects .

properties

IUPAC Name |

N-(2,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-14-6-7-16(3)20(12-14)25-24(29)27-9-8-21-19(13-27)23(28)18-11-15(2)10-17(4)22(18)26(21)5/h6-7,10-12H,8-9,13H2,1-5H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHLFMPQQOCXCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)N2CCC3=C(C2)C(=O)C4=CC(=CC(=C4N3C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2604269.png)

![2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2604272.png)

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2604279.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2604280.png)

![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid](/img/structure/B2604283.png)

![N-[[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604284.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2604285.png)